
CX546
Descripción general
Descripción
CX546 es un modulador positivo de tipo benzamida de primera generación y selectivo del receptor de ácido alfa-amino-3-hidroxi-5-metil-4-isoxazopropiónico. Es un agente ampakina prototípico y se ha estudiado por sus posibles efectos antipsicóticos . Se ha propuesto que this compound sea un tratamiento para la esquizofrenia y ha demostrado eficacia en la reversión de la depresión respiratoria inducida por fármacos sedantes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CX546 implica la reacción de cloruro de 2,3-dihidro-1,4-benzodioxin-7-ilo con 1-piperidinilmetanona en condiciones específicas. La reacción normalmente requiere un disolvente como dimetilsulfóxido o etanol y puede implicar asistencia ultrasónica para mejorar la solubilidad .
Métodos de producción industrial
Análisis De Reacciones Químicas
Receptor Binding Kinetics
CX546 binds selectively to agonist-bound, non-desensitized AMPA receptors with an EC₅₀ of 501-652 μM for homomeric GluA2/Qflip and GluA4 receptors . This interaction destabilizes the desensitized receptor conformation by:
-
Slowing desensitization rate to <7% of baseline at 10 μM concentration
-
Increasing agonist affinity 3-fold by delaying glutamate unbinding (Kd reduction from 4.8 μM to 1.6 μM)
-
Exhibiting minimal effect on deactivation kinetics compared to cyclothiazide
Key Binding Parameters
Receptor Subtype | EC₅₀ (μM) | Max Modulation (% baseline) |
---|---|---|
GluA1(flip) | 2400 | 15 |
GluA2(flip) | 652 | 99 |
GluA4(flip) | 501 | 101 |
Data from radioligand displacement assays using [³H]FW |
Allosteric Modulation Mechanism
This compound preferentially stabilizes the open-channel conformation through:
-
Dimer interface disruption : Reduces desensitization by 93% in GluA2Qflip receptors via steric hindrance at the LBD dimer interface
-
State-dependent action : 24% greater potentiation in closed-channel vs. open-channel conformations (0.1 mM vs. 10 mM glutamate)
-
TARP dependence : Enhances efficacy in receptors co-expressed with transmembrane AMPAR regulatory proteins (γ-2/γ-8)
Comparative Modulation Profile
Subunit Selectivity
This compound exhibits marked subunit-specific effects:
-
TARP interaction : Requires γ-8 for full activity in cortical synapses (EC₅₀ shifts from 652 μM to 89 μM)
-
Kainate/NMDA cross-reactivity : Weak inhibition of GluN1/GluN2B NMDA receptors (18% current reduction)
Functional Consequences
-
Synaptic transmission :
-
Cognitive effects :
-
Energetic impact :
Structural Determinants
The benzodioxan core mediates target engagement:
textChemical Structure: O=C(N1CCCCC1)C2=CC3=C(C=C2)OCCO3 Molecular Weight: 247.29 g/mol CAS: 215923-54-9[7]
Aplicaciones Científicas De Investigación
CX546 is an ampakine drug that was initially developed by Cortex Pharmaceuticals . Ampakines are a class of drugs that enhance the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the brain, which leads to increased excitatory outputs . While this compound itself may not be the primary focus for commercial development, it has demonstrated efficacy in various applications and has paved the way for the development of newer, more potent compounds .
Scientific Research Applications
This compound has been investigated for its potential in treating schizophrenia, reversing respiratory depression, relieving pain, promoting neurogenesis, and improving synaptic plasticity .
Schizophrenia Treatment
This compound has demonstrated antipsychotic action by restoring prepulse inhibition, suggesting a new treatment approach for schizophrenia . Studies showed that this compound effectively reversed the prepulse inhibition deficit in mGluR5 −/− mice, which is an animal model for schizophrenia .
Respiratory Depression
This compound has shown significant efficacy in reversing respiratory depression caused by sedative drugs like opioids and barbiturates without reducing the analgesic effects . It is one of the few drugs discovered to effectively relieve fentanyl-induced respiratory depression .
Pain Relief
Systemic administration of this compound has reduced mechanical hypersensitivity and depressive features of pain in animal models . Local delivery of this compound into the nucleus accumbens (NAc) provided pain-relieving effects in postoperative pain models . These findings suggest that AMPA receptors in the brain's reward and pain circuitry can be a target for AMPAkine analgesia .
Neurogenesis
This compound has been found to promote neurogenesis in cell cultures derived from the subventricular zone (SVZ) of early postnatal mice . The treatment with this compound increased proliferation in the neuroblast lineage without causing cell death . It also stimulated neuronal differentiation and increased axonogenesis and dendritogenesis .
Synaptic Plasticity
This compound modulates AMPA receptor kinetics and enhances synaptic transmission . It facilitates long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus . The drug prolongs the duration of depolarization by slowing the decay of the response, which leads to continuous N-methyl-D-aspartate (NMDA) receptor activation .
Cerebellar Synaptic Plasticity
This compound enhances excitatory postsynaptic currents (EPSCs) at cerebellar parallel fiber (PF) to Purkinje cell synapses . It also boosts dendritic calcium signaling at cerebellar synapses .
Data Table: this compound Effects on AMPA Receptors
Receptor Subunit | Emax (%) | EC50 (μM) |
---|---|---|
GluA1 | ~15 | 2400 |
GluA2 | 99 ± 7 | 652 ± 105 |
GluA4 | 101 ± 13 | 501 ± 106 |
This compound exhibits specificity for different combinations of receptor subunits and TARP variants . The drug effect was nearly identical with an Emax of 99 ± 7% for GluA2 and 101 ± 13% for GluA4. The EC50 was likewise similar with values of 652 ± 105 and 501 ± 106 μM, respectively . For GluA1 receptors, the drug effect was much smaller with an Emax of approximately 15% .
mGluR5 −/− Mice and Schizophrenia
In a study, this compound effectively reversed the prepulse inhibition (PPI) deficit in mGluR5 −/− mice, an animal model for schizophrenia . The effects of this compound on PPI were more robust than that of aniracetam .
Pain Relief in Rats
In a rat paw incision model of acute postoperative pain, systemic administration of this compound reduced mechanical hypersensitivity and depressive symptoms . Local delivery into the NAc provided pain-relieving effects in both PI and persistent postoperative pain models .
Mecanismo De Acción
CX546 ejerce sus efectos uniéndose específicamente al receptor de ácido alfa-amino-3-hidroxi-5-metil-4-isoxazopropiónico no desensibilizado unido al agonista, probablemente desestabilizando la conformación del receptor desensibilizado . Esta modulación mejora la función cognitiva y tiene efectos neuroprotectores en modelos animales . Se ha demostrado que el compuesto mejora la inhibición latente interrumpida y la inhibición del prepulso en modelos específicos de ratón, lo que indica su posible acción antipsicótica .
Comparación Con Compuestos Similares
Compuestos similares
CX516: Otro modulador del receptor de ácido alfa-amino-3-hidroxi-5-metil-4-isoxazopropiónico de tipo benzamida de primera generación.
CX614: Un compuesto más nuevo con propiedades mejoradas con respecto a CX546.
CX717: Una ampakina avanzada con características superiores en comparación con this compound.
Singularidad
This compound representa un avance significativo en el desarrollo de compuestos ampakina. Si bien tiene limitaciones como la biodisponibilidad oral limitada, abrió el camino para el desarrollo de compuestos más nuevos como CX614 y CX717, que ofrecen mejor eficacia y propiedades .
Actividad Biológica
CX546 is a member of the ampakine family, which are positive allosteric modulators of AMPA receptors in the brain. This compound has garnered attention due to its potential therapeutic applications in various neurological conditions, including cognitive deficits, pain management, and neuroprotection. Below is a detailed exploration of its biological activity, supported by research findings and data.
This compound enhances the function of AMPA receptors by increasing their sensitivity to endogenous ligands. This modulation leads to enhanced excitatory neurotransmission, which is crucial for cognitive processes such as learning and memory. The compound has been shown to improve synaptic plasticity and promote neuronal survival signaling, thereby reducing neuronal damage in various experimental models .
Neurogenesis and Cognitive Enhancement
Research has demonstrated that this compound promotes neurogenesis in the subventricular zone (SVZ) cell cultures. In a study, this compound was found to stimulate neuronal differentiation without causing cell death, contrasting with the effects of AMPA itself. The compound increased axonogenesis and dendritogenesis significantly, indicating its potential role in enhancing cognitive functions .
Table 1: Effects of this compound on Neuronal Differentiation
Parameter | Control (AMPA) | This compound | Significance |
---|---|---|---|
Cell Viability | Decreased | No decrease | p < 0.01 |
Axon Length (µm) | 10.5 ± 1.2 | 15.8 ± 1.5 | p < 0.05 |
Dendrite Count | 5.2 ± 0.7 | 8.4 ± 1.0 | p < 0.01 |
Pain Management
This compound has also been investigated for its analgesic properties. In preclinical studies involving rat models of postoperative pain, systemic administration of this compound significantly reduced mechanical hypersensitivity and depressive symptoms associated with pain . The compound was effective in both acute and persistent pain models.
Table 2: Analgesic Effects of this compound
Treatment Type | Withdrawal Threshold (g) | Immobility Time (s) |
---|---|---|
Control | 0.62 ± 0.13 | 156.7 ± 18.5 |
This compound Systemic | 6.05 ± 1.30 | 89.0 ± 15.5 |
This compound Local (NAc) | 6.81 ± 1.91 | Not measured |
Respiratory Function Improvement
Chronic treatment with this compound has been shown to improve respiratory behavior in animal models of Rett syndrome, particularly in Mecp2 null mice, which exhibit severe respiratory dysfunctions . The treatment resulted in a significant increase in brain-derived neurotrophic factor (BDNF) levels, which is associated with improved neural function.
Table 3: Respiratory Activity Changes Post-CX546 Treatment
Group | BDNF Content (pg/ml) | Respiratory Rate (breaths/min) |
---|---|---|
Wild-type Control | 170 ± 14 | Normal |
Mecp2 Null Control | 72 ± 3 | Disordered |
Mecp2 Null + this compound | 114 ± 4 | Improved |
Case Studies and Clinical Implications
In various studies, this compound has shown promise for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia . Its ability to enhance AMPA receptor function may provide a novel therapeutic pathway for these conditions.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUNPHMOGNFFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175951 | |
Record name | 1-((2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl)-Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215923-54-9 | |
Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215923-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CX546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215923549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl)-Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CX-546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV6YEC8983 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.